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molecular formula C11H16ClNO2S B8607228 5-(4-Chlorophenylsulfonyl)pentanamine

5-(4-Chlorophenylsulfonyl)pentanamine

Cat. No. B8607228
M. Wt: 261.77 g/mol
InChI Key: RXFWVECMADBGIO-UHFFFAOYSA-N
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Patent
US06376671B1

Procedure details

Then, 4.0 g (10.2 mmol) of 1-(4-chlorophenylsulfonyl)-5-phthalimidopentane was dissolved in 120 ml of dichloromethane and 20 ml of ethanol and stirred together with 6 ml of 80% hydrazine hydrate at room temperature for 36 hours. The impurities were filtered out, and the filtrate was evaporated in vacuo to give 3.2 g of the title compound.
Name
1-(4-chlorophenylsulfonyl)-5-phthalimidopentane
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]2C(=O)C3=CC=CC=C3C2=O)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(O)C.O.NN>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
1-(4-chlorophenylsulfonyl)-5-phthalimidopentane
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The impurities were filtered out
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 119.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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